(S)-2-Phenyl-N-(pyrrolidin-2-ylmethyl)ethanamine
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Overview
Description
(S)-2-Phenyl-N-(pyrrolidin-2-ylmethyl)ethanamine is a chiral amine compound that features a phenyl group and a pyrrolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Phenyl-N-(pyrrolidin-2-ylmethyl)ethanamine typically involves the reaction of a phenyl-substituted ethanamine with a pyrrolidine derivative. One common method involves the reductive amination of phenylacetaldehyde with (S)-pyrrolidine-2-carboxylic acid, using a reducing agent such as sodium cyanoborohydride . The reaction is carried out in an organic solvent like methanol or ethanol under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
(S)-2-Phenyl-N-(pyrrolidin-2-ylmethyl)ethanamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups onto the phenyl ring or the pyrrolidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2) are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenylacetone, while reduction could produce various secondary amines .
Scientific Research Applications
(S)-2-Phenyl-N-(pyrrolidin-2-ylmethyl)ethanamine has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing into its potential therapeutic uses, such as in the treatment of neurological disorders.
Industry: It is used in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of (S)-2-Phenyl-N-(pyrrolidin-2-ylmethyl)ethanamine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an agonist or antagonist, modulating the activity of these targets. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate access .
Comparison with Similar Compounds
Similar Compounds
2-Pyrrolidin-2-ylpyridine: This compound shares the pyrrolidine ring but has a pyridine ring instead of a phenyl group.
Pyrrolidine alkaloids: These naturally occurring compounds have similar structural motifs and biological activities.
Uniqueness
(S)-2-Phenyl-N-(pyrrolidin-2-ylmethyl)ethanamine is unique due to its specific combination of a phenyl group and a pyrrolidine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C13H20N2 |
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Molecular Weight |
204.31 g/mol |
IUPAC Name |
2-phenyl-N-[[(2S)-pyrrolidin-2-yl]methyl]ethanamine |
InChI |
InChI=1S/C13H20N2/c1-2-5-12(6-3-1)8-10-14-11-13-7-4-9-15-13/h1-3,5-6,13-15H,4,7-11H2/t13-/m0/s1 |
InChI Key |
SOQOZRXCAGUQLI-ZDUSSCGKSA-N |
Isomeric SMILES |
C1C[C@H](NC1)CNCCC2=CC=CC=C2 |
Canonical SMILES |
C1CC(NC1)CNCCC2=CC=CC=C2 |
Origin of Product |
United States |
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